molecular formula C16H14FNO5 B12547648 Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate CAS No. 866082-35-1

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate

Cat. No.: B12547648
CAS No.: 866082-35-1
M. Wt: 319.28 g/mol
InChI Key: CJXQYFCWTYPFEW-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate is an organic compound with a complex structure that includes a fluorine atom, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-fluoro-2-nitrophenol with 3,5-dimethylbenzoic acid in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Carboxylic acids: Formed by the hydrolysis of the ester group.

    Substituted derivatives: Formed by nucleophilic substitution of the fluorine atom.

Scientific Research Applications

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-chloro-2-nitrophenoxy)-3,5-dimethylbenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(3-bromo-2-nitrophenoxy)-3,5-dimethylbenzoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 4-(3-iodo-2-nitrophenoxy)-3,5-dimethylbenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications where these properties are desirable.

Properties

CAS No.

866082-35-1

Molecular Formula

C16H14FNO5

Molecular Weight

319.28 g/mol

IUPAC Name

methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate

InChI

InChI=1S/C16H14FNO5/c1-9-7-11(16(19)22-3)8-10(2)15(9)23-13-6-4-5-12(17)14(13)18(20)21/h4-8H,1-3H3

InChI Key

CJXQYFCWTYPFEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C(=CC=C2)F)[N+](=O)[O-])C)C(=O)OC

Origin of Product

United States

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